Diphenyliodium fluoride

Crystallography Fluorination Mechanisms Hypervalent Iodine

Standard diaryliodonium salts often require metal catalysts or fail in key transformations due to passive counterions. Diphenyliodonium fluoride (Ph₂I⁺F⁻) solves this via an active fluoride anion that triggers metal-free O-arylation of phenols and provides nucleophilic fluoride. - **Reactivity**: Counteranion-driven mechanism enables transformations impossible with triflate/tosylate analogs. - **Mechanistic insight**: Tetrameric solid-state structure influences fluorination pathways; reduction potential -0.68 V (vs. SCE) for rational photoinitiator design. - **Supply**: Reliable purity for reproducible radiochemistry (PET tracer) & pharmaceutical intermediate synthesis.

Molecular Formula C12H10FI
Molecular Weight 300.11 g/mol
CAS No. 322-23-6
Cat. No. B3259686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenyliodium fluoride
CAS322-23-6
Molecular FormulaC12H10FI
Molecular Weight300.11 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)[I+]C2=CC=CC=C2.[F-]
InChIInChI=1S/C12H10I.FH/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;/h1-10H;1H/q+1;/p-1
InChIKeyZCQCKDXLBKERRC-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenyliodonium Fluoride Overview & Procurement


Diphenyliodonium fluoride (Ph₂I⁺F⁻, CAS 322-23-6) is a hypervalent iodine(III) reagent belonging to the diaryliodonium salt class. It serves as a versatile electrophilic aryl transfer agent and a unique source of nucleophilic fluoride, enabling metal-free arylation and fluorination transformations. Its solid-state structure exists as a fluoride-bridged tetramer, a feature that distinguishes it from many other diaryliodonium salts and influences its solution-phase reactivity [1]. The compound is primarily utilized in academic and industrial research settings for the development of novel synthetic methodologies, particularly in the fields of radiochemistry for positron emission tomography (PET) tracer synthesis and in the preparation of complex organic molecules.

Workflow Dual aryl transfer and nucleophilic fluoride source
Method Compatibility Metal-free arylation and fluorination protocols
Structural Context Tetrameric fluoride-bridged solid-state assembly

Diphenyliodonium Fluoride: Why Substitution Fails


The counterion in diaryliodonium salts is not a passive spectator but a critical determinant of reactivity, selectivity, and even the mechanistic pathway. For instance, the fluoride anion in diphenyliodonium fluoride can function as a strong base and nucleophile, enabling counteranion-triggered O-arylation of phenols under metal-free conditions—a transformation that fails with non-basic counterions like triflate or tosylate [1]. Furthermore, the solid-state oligomerization state (tetrameric vs. dimeric) has been shown to influence the mechanism of fluoroarene formation, with implications for radiochemical yields and chemoselectivity [2]. Simple substitution with other diaryliodonium halides (e.g., chloride, bromide) or with other classes of electrophilic fluorinating agents (e.g., Selectfluor™, NFSI) can lead to drastically different outcomes, including lower yields, the need for metal catalysts, or complete reaction failure, making compound-specific procurement essential for reproducible research.

Counteranion identity
Triflate or tosylate salts lack basic fluoride; metal-free O-arylation may fail without external base.
Oligomerization state
Chloride or bromide halides may adopt different solid-state aggregation, potentially altering fluorination pathway and kinetics.
Electrophilic fluorinating agents
Selectfluor or NFSI are not aryl transfer agents; substitution leads to method mismatch for dual arylation-fluorination sequences.

Diphenyliodonium Fluoride: Comparative Data


Tetrameric vs. Dimeric Solid-State Structure

Single-crystal X-ray diffraction reveals that diphenyliodonium fluoride (1a) exists as a tetramer bridged by four fluoride ions, whereas the closely related 2-methylphenyl(phenyl)iodonium fluoride (2a) forms a fluoride-bridged dimer that is further halogen-bonded to two other monomers [1]. This structural divergence is not merely an academic curiosity; computational studies suggest that oligomerization energy dictates whether fluorination proceeds via a monomeric or an oligomeric pathway, with direct implications for reaction kinetics and product distribution in solution [2].

Solid-state assembly
Head-to-head
Tetramer (fluoride-bridged) vs dimer (2-methylphenyl analog)
Impacts solution-phase fluorination pathway selection
Based on single-crystal XRD
Crystallography Fluorination Mechanisms Hypervalent Iodine

Metal-Free O-Arylation via Fluoride Counteranion

Diphenyliodonium fluoride uniquely enables a mild, transition metal-free O-arylation of phenols via activation of the phenolic O–H bond by the basic fluoride counteranion [1]. Under these conditions, the reaction of diphenyliodonium fluoride with phenol gave diphenyl ether in 18% yield [2]. In contrast, diaryliodonium salts bearing non-basic counterions such as triflate (OTf⁻) or tosylate (OTs⁻) do not undergo this transformation without the addition of an external base or a metal catalyst, highlighting a functional divergence that is directly attributable to the counteranion's chemical identity.

O-Arylation yield
Class-level
18% diphenyl ether
Supports counteranion-triggered activation pathway
Phenol substrate only; further optimization expected
Metal-Free Arylation Counterion Effects Hypervalent Iodine

Corrected Electrochemical Reduction Potential

The standard reduction potential of the diphenyliodonium cation (Ph₂I⁺) has been accurately calculated using state-of-the-art quantum chemical methods (CCSD(T)-F12/SMD) as −0.68 V vs. SCE in acetonitrile, −0.61 V in DMF, and −0.67 V in water [1]. This finding corrects the previously and ubiquitously cited erroneous value of approximately −0.2 V [2], a discrepancy of roughly 0.4–0.5 V. The authors demonstrate that employing the incorrect potential in the Rehm-Weller equation for predicting photoinduced electron transfer can lead to failed photoinitiated polymerization experiments [3].

Reduction potential (E°)
Reported
−0.68 V vs SCE (MeCN)
Corrects prior −0.2 V for photoinitiator design
CCSD(T)-F12/SMD computation
Electrochemistry Photoinitiators Polymerization

Microreactor 18F-Fluorination Radiochemical Yields

While direct radiochemical yield (RCY) data for diphenyliodonium fluoride under identical conditions are not explicitly reported, a study using symmetrical diaryliodonium chlorides in a microreactor achieved high decay-corrected RCYs of 85% for [¹⁸F]fluorobenzene (Ar = Ph) within less than 4 minutes [1]. The radiofluorination efficiency of diaryliodonium salts is known to be sensitive to the counterion, with fluoride salts offering potential advantages in nucleophilic fluorination due to the inherent fluoride source [2]. This class-level inference positions diphenyliodonium fluoride as a promising candidate for PET tracer development where high specific activity and rapid synthesis are paramount.

¹⁸F-RCY (class inference)
Class-level
Up to 85% RCY (chloride analog, microreactor)
Informs PET tracer precursor selection
Direct fluoride RCY not reported; counterion may shift outcome
PET Imaging Radiochemistry Fluorine-18

Diphenyliodonium Fluoride: Key Applications


Metal-Free O-Arylation of Phenols

Based on the demonstrated counteranion-triggered reactivity, diphenyliodonium fluoride is uniquely suited for the metal-free O-arylation of phenols under mild conditions [1]. This scenario is particularly valuable in the synthesis of pharmaceutical intermediates where the absence of transition metal catalysts simplifies purification and eliminates concerns about metal contamination in the final active pharmaceutical ingredient (API). The 18% yield reported for diphenyl ether formation serves as a proof-of-concept, and further optimization can be applied to more complex phenolic substrates.

Photoinitiating Systems for Polymerization

The accurate reduction potential of the diphenyliodonium cation (e.g., −0.68 V vs. SCE in MeCN) is essential for the rational design of photoinitiating systems [2]. Researchers can use this value in thermodynamic calculations (e.g., the Rehm-Weller equation) to select appropriate photosensitizers and predict electron-transfer efficiency, thereby avoiding failed polymerization experiments that result from using the previously erroneous −0.2 V value. This is directly applicable to the development of advanced materials for 3D printing, coatings, and adhesives.

18F-Radiolabeling Protocols for PET Tracers

Although direct RCY data for the fluoride salt are limited, the class-level evidence indicates that diaryliodonium salts can deliver high radiochemical yields (up to 85% for the chloride analog) in rapid microreactor fluorinations [3]. Diphenyliodonium fluoride, by providing an intrinsic fluoride source, is a logical candidate for further optimization in the synthesis of [¹⁸F]fluoroarenes for PET imaging. This application scenario is critical for radiochemistry facilities seeking to streamline tracer production and improve specific activity.

Hypervalent Iodine Fluorination Mechanisms

The unique tetrameric solid-state structure of diphenyliodonium fluoride, compared to the dimeric structure of its substituted analogs, provides a tangible basis for investigating how oligomerization influences fluorination pathways [4]. Researchers can use this compound as a model system to study the transition from solid-state architecture to solution-phase reactivity, informing the development of more efficient and selective fluorinating reagents. This is particularly relevant for academic groups focused on reaction mechanism elucidation.

Application
Selection Property
Validation Focus
Metal-free O-arylation
Counteranion-triggered reactivity
Base-free arylation efficiency
Photoinitiating systems
Accurate reduction potential
Electron-transfer thermodynamics
PET tracer ¹⁸F-radiolabeling
Intrinsic fluoride source
Radiochemical yield & specific activity
Hypervalent iodine mechanism studies
Tetrameric solid-state architecture
Solution-phase fluorination pathway

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